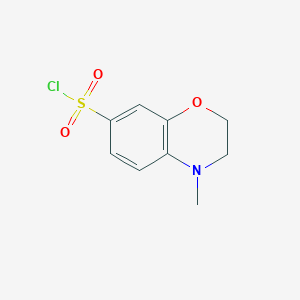

4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride is a chemical compound that belongs to the class of 1,4-benzoxazines, which are heterocyclic compounds containing an oxygen and a nitrogen atom in a six-membered aromatic ring. The sulfonyl chloride group attached to the benzoxazine ring suggests potential reactivity towards nucleophiles, making it a valuable intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of related sulfonated 4H-3,1-benzoxazines has been achieved through electrochemical radical cascade cyclizations, which is a metal- and external oxidant-free process conducted at ambient temperature . This method demonstrates a broad substrate scope and functional group tolerance. Additionally, enantiopure 1,4-benzoxazines can be synthesized via nucleophilic cleavage of 1,2-cyclic sulfamidates, followed by Pd(0)-mediated amination, providing a pathway to compounds like levofloxacin .

Molecular Structure Analysis

The molecular structure of benzoxazine derivatives is characterized by the presence of a 1,4-benzoxazine core. The synthesized compounds' structures are typically confirmed using techniques such as 1H NMR, 13C NMR, and mass spectrometry . The crystal structure of related compounds, such as 2,2-dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole, has been determined by X-ray diffraction, revealing intermolecular contacts in the crystal lattice .

Chemical Reactions Analysis

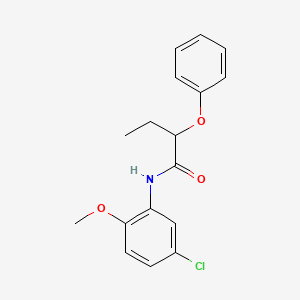

The sulfonyl chloride group in the compound is highly reactive towards nucleophiles, such as amines, leading to the formation of sulfonamides while retaining the benzoxazine moiety . In some cases, excess amine can result in the opening of the oxazine ring, forming different products . Other related compounds have been synthesized through reactions with arylsulfonylacetonitriles and dinitriles of sulfonyldiacetic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazine derivatives are influenced by their molecular structure. The presence of the sulfonyl chloride group increases the compound's reactivity. The solubility and stability of these compounds can vary, with some derivatives forming insoluble precipitates in common organic solvents . The antiproliferative activity of some benzoxazine sulfonamide derivatives has been evaluated, showing promising results against various cancer cell lines and human kinases .

properties

IUPAC Name |

4-methyl-2,3-dihydro-1,4-benzoxazine-7-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3S/c1-11-4-5-14-9-6-7(15(10,12)13)2-3-8(9)11/h2-3,6H,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQOZDBIEDQALFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C1C=CC(=C2)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380049 |

Source

|

| Record name | 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride | |

CAS RN |

368869-93-6 |

Source

|

| Record name | 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=368869-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![isopropyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1305879.png)

![3-[(3-Hydroxy-propylamino)-methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1305887.png)